Cas no 2229599-18-0 (4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride)

4,5-Difluoro-2-nitrobenzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride derivative with notable reactivity as an electrophilic reagent. Its key advantages include the presence of both electron-withdrawing nitro and sulfonyl fluoride groups, enhancing its utility in nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and sulfonate esters. The difluoro substitution pattern further increases its reactivity and selectivity in cross-coupling and functionalization processes. This compound is valuable in medicinal chemistry and materials science for introducing sulfonyl fluoride moieties, which are increasingly used in click chemistry and covalent inhibitor design. Its stability under standard conditions ensures reliable handling and storage.
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride structure
2229599-18-0 structure
Product name:4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
CAS No:2229599-18-0
MF:C6H2F3NO4S
MW:241.144590854645
CID:5903904
PubChem ID:165652183

4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
    • EN300-1584631
    • 2229599-18-0
    • Inchi: 1S/C6H2F3NO4S/c7-3-1-5(10(11)12)6(2-4(3)8)15(9,13)14/h1-2H
    • InChI Key: RDPHAEDZUGANJN-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(=CC=1[N+](=O)[O-])F)F)(=O)(=O)F

Computed Properties

  • Exact Mass: 240.96566320g/mol
  • Monoisotopic Mass: 240.96566320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 88.3Ų

4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1584631-0.25g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
0.25g
$999.0 2023-06-04
Enamine
EN300-1584631-0.5g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
0.5g
$1043.0 2023-06-04
Enamine
EN300-1584631-500mg
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
500mg
$685.0 2023-09-24
Enamine
EN300-1584631-10000mg
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
10000mg
$3069.0 2023-09-24
Enamine
EN300-1584631-2.5g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
2.5g
$2127.0 2023-06-04
Enamine
EN300-1584631-0.05g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
0.05g
$912.0 2023-06-04
Enamine
EN300-1584631-0.1g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
0.1g
$956.0 2023-06-04
Enamine
EN300-1584631-1.0g
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
1g
$1086.0 2023-06-04
Enamine
EN300-1584631-50mg
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
50mg
$600.0 2023-09-24
Enamine
EN300-1584631-1000mg
4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride
2229599-18-0
1000mg
$714.0 2023-09-24

Additional information on 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride

Professional Introduction to 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride (CAS No: 2229599-18-0)

4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride, identified by the CAS number 2229599-18-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitroaromatic sulfonates, characterized by its unique structural features that include both fluoro and nitro substituents on a benzene ring, with a sulfonyl fluoride group at the para position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential building block for more complex molecules.

The fluoro and nitro groups in 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride play crucial roles in modulating the reactivity and electronic properties of the molecule. Fluorine atoms are known for their ability to influence metabolic stability, lipophilicity, and binding affinity in drug molecules, while nitro groups can serve as versatile handles for further functionalization through reduction or diazotization reactions. The combination of these substituents makes this compound particularly interesting for medicinal chemists seeking to develop novel therapeutic agents with optimized pharmacokinetic profiles.

In recent years, there has been growing interest in the use of sulfonyl fluorides as key intermediates in drug discovery. The sulfonyl fluoride group is highly reactive and can be readily converted into other functional moieties such as sulfonamides, sulfonates, or thiols through nucleophilic substitution reactions. This versatility has made compounds like 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride valuable tools in the synthesis of bioactive molecules.

One of the most compelling aspects of 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride is its potential application in the development of fluorinated nitroaromatic sulfonamides, which have shown promise as inhibitors of various biological targets. For instance, recent studies have highlighted the role of fluorinated nitroaromatic derivatives in modulating enzyme activity and receptor binding. The structural motif present in 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride aligns well with this trend, offering a scaffold that can be further modified to achieve desired pharmacological effects.

From a synthetic chemistry perspective, 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride serves as an excellent precursor for constructing more complex heterocyclic systems. The nitro group can be reduced to an amine, which can then be further functionalized through reductive amination or coupling reactions. Additionally, the sulfonyl fluoride group can be displaced by various nucleophiles under mild conditions, allowing for the introduction of diverse substituents at strategic positions within the molecule. These attributes make it a versatile building block for both academic research and industrial applications.

The pharmaceutical industry has been particularly keen on exploring novel fluorinated compounds due to their enhanced bioavailability and metabolic stability. Compounds like 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride exemplify this trend by incorporating fluorine atoms into their structures. Fluorine atoms are known to increase the lipophilicity of drug candidates and improve their resistance to enzymatic degradation, thereby extending their half-life in vivo. This has led to an increased interest in fluorinated intermediates such as 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride being used in late-stage drug development.

In agrochemical research, the utility of 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride has also been explored. Fluorinated nitroaromatic compounds have demonstrated efficacy as herbicides and fungicides due to their ability to disrupt essential biological pathways in pests and weeds. The structural features of this compound make it a promising candidate for designing next-generation agrochemicals that offer improved efficacy and environmental safety.

The synthesis of 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride typically involves multi-step organic transformations starting from commercially available precursors such as fluorene or chlorobenzene derivatives. Key steps include selective fluorination followed by nitration and sulfonylation reactions. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for this compound, making it more accessible for industrial applications.

Recent advancements in computational chemistry have also contributed to the understanding of how structural modifications influence the properties of compounds like 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride. Molecular modeling studies have revealed insights into how fluorine atoms affect electronic distributions and hydrogen bonding interactions within biological targets. These insights are invaluable for guiding medicinal chemists in designing molecules with enhanced binding affinity and selectivity.

The growing body of literature on fluorinated nitroaromatic sulfonamides underscores the importance of intermediates like 4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride in modern drug discovery. Researchers are increasingly leveraging these compounds to develop treatments for a wide range of diseases, including infectious diseases and chronic conditions such as cancer and inflammation-related disorders. The unique combination of reactivity provided by its structural features makes it an indispensable tool for synthetic chemists working at the forefront of pharmaceutical innovation.

In conclusion,4,5-difluoro-2-nitrobenzene-1-sulfonyl fluoride (CAS No: 2229599-18-0) represents a significant advancement in organic synthesis with broad applications across multiple industries. Its ability to serve as a versatile intermediate for constructing complex bioactive molecules underscores its importance in both academic research and industrial development. As our understanding of structure-function relationships continues to evolve,this compound will undoubtedly remain at the forefront of efforts aimed at discovering new therapeutic agents with improved efficacy and safety profiles.

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